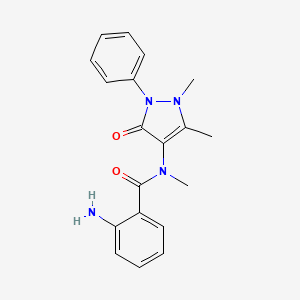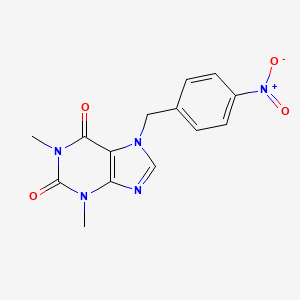
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide, also known as BDF-8634, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine.
Mecanismo De Acción
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide exerts its anti-tumor activity by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has also been found to have other biochemical and physiological effects. Studies have shown that 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide can inhibit the activity of other protein kinases, such as Akt and ERK, which are involved in various cellular processes. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has also been found to have anti-inflammatory activity by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide in lab experiments is its potency and specificity towards CK2. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has been found to be more potent than other CK2 inhibitors and has a higher selectivity towards CK2. However, one of the limitations of using 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide. Another area of focus is the development of new formulations of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide that can improve its solubility in aqueous solutions. Additionally, further studies are needed to investigate the potential applications of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide in other areas of medicine, such as inflammation and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with 2,4-difluoroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide in its pure form.
Aplicaciones Científicas De Investigación
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has shown promise in various scientific research applications, particularly in the field of cancer research. Studies have shown that 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
5-bromo-N-(2,4-difluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-12-4-3-9(16)7-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTHSNVHKWGRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6972293 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)
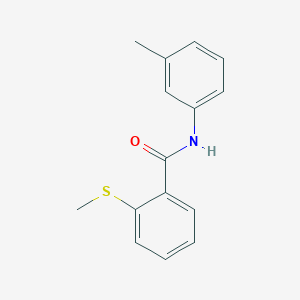
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
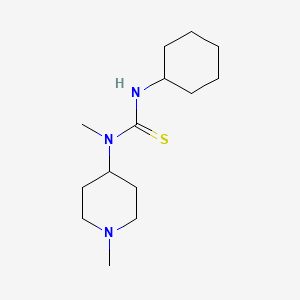
![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5876535.png)
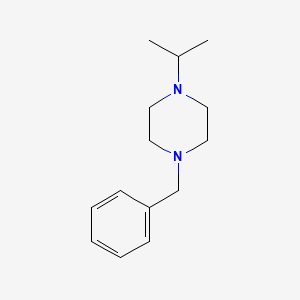
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)
